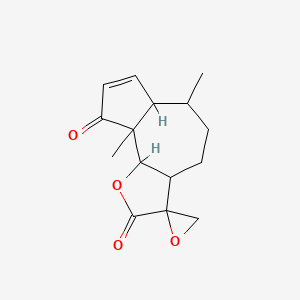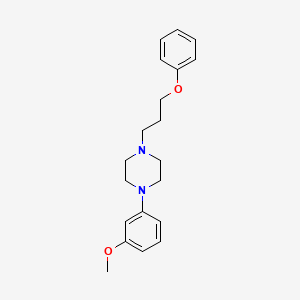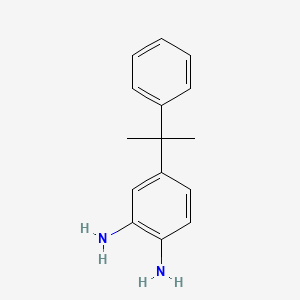![molecular formula C10H4N4O4 B14473917 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 72365-05-0](/img/structure/B14473917.png)
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique triazole and naphthoquinone moieties, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction. This approach involves the reaction of organic azides with alkynes in the presence of a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The reaction conditions are usually mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the metal-free cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the nitro group, potentially altering the compound’s reactivity and biological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various ROS, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of substituted triazole and naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several scientific research applications:
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves several molecular targets and pathways:
Inhibition of DHODH: The compound binds to the active site of DHODH, inhibiting its activity and disrupting pyrimidine biosynthesis.
Induction of ROS: The compound’s ability to generate ROS leads to oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells.
Cell Cycle Arrest: By interfering with key cellular processes, the compound can induce cell cycle arrest, preventing the proliferation of cancer cells.
Comparación Con Compuestos Similares
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be compared with other similar compounds, such as:
1H-Naphtho[2,3-d][1,2,3]triazole: This compound shares the triazole moiety but lacks the nitro and quinone groups, resulting in different chemical and biological properties.
6,7-Dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione: This derivative has additional methyl groups, which can influence its reactivity and biological activities.
The uniqueness of this compound lies in its combination of the nitro, triazole, and quinone functionalities, which contribute to its diverse chemical reactivity and potent biological activities.
Propiedades
Número CAS |
72365-05-0 |
|---|---|
Fórmula molecular |
C10H4N4O4 |
Peso molecular |
244.16 g/mol |
Nombre IUPAC |
6-nitro-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C10H4N4O4/c15-9-5-2-1-4(14(17)18)3-6(5)10(16)8-7(9)11-13-12-8/h1-3H,(H,11,12,13) |
Clave InChI |
BUOSABXNKKCWBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=NNN=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



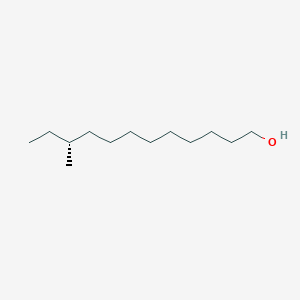
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
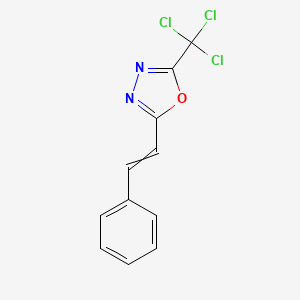
![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
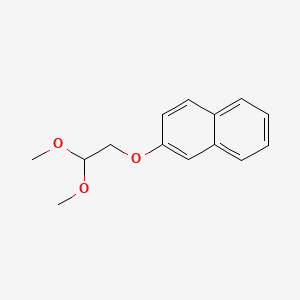
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
